molecular formula C10H13N3S B2962953 2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile CAS No. 3012-89-3

2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile

Cat. No. B2962953
CAS RN: 3012-89-3
M. Wt: 207.3
InChI Key: XUVREQPIGIZEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile, also known as MPMP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. MPMP has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and obesity.

Scientific Research Applications

Synthesis and Antibacterial Activity

One study describes the synthesis of thiophenes, where a similar compound, 2-[Bis(methylthio)methylene]propanedinitrile, is reacted with piperidine among other reagents, to afford derivatives with potential antibacterial activities. The synthesized compounds were characterized by various spectroscopic methods, indicating the significance of such chemical structures in developing new antibacterial agents (Al-Adiwish et al., 2012).

Applications in Li-ion Batteries

Another study highlights the use of a piperidinium-based ionic liquid as a co-solvent in Li-ion batteries, suggesting that compounds with piperidinyl groups may contribute to advancements in energy storage technologies. This research shows the potential of such compounds in improving the conductivity and performance of Li-ion batteries (Kim et al., 2013).

Synthesis of Substituted Pyridines

A process involving the displacement of a methylsulfinyl group from the pyridine ring to elaborate 2-aminopyridines showcases another application of related compounds in the synthesis of complex organic molecules. This demonstrates the utility of such compounds in constructing diverse organic structures with potential applications in drug development and materials science (Teague, 2008).

Catalytic Properties in Organic Synthesis

Research on 2-phenylsulfanylpyridine and its derivatives, including their Au(III) chloride complexes, emphasizes the catalytic properties of these compounds. Such research underlines the importance of sulfur and nitrogen-containing compounds in catalysis, potentially useful in organic synthesis and industrial applications (Mruk et al., 2020).

Anticancer Activity

The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives from a process involving piperidine suggests the exploration of novel compounds for anticancer activity. This research indicates the potential of such chemical structures in medicinal chemistry for developing new therapeutic agents (Hadiyal et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-[methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-14-10(9(7-11)8-12)13-5-3-2-4-6-13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVREQPIGIZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.